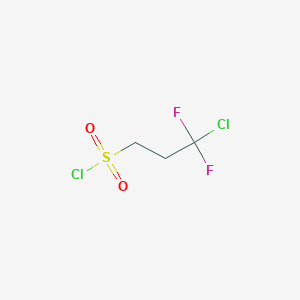

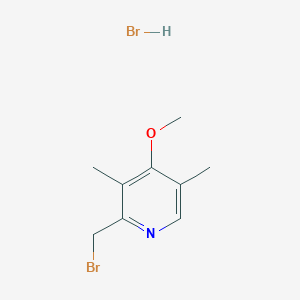

![molecular formula C11H12ClN3O2 B2584005 Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 439110-66-4](/img/structure/B2584005.png)

Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of pyrimidines. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex. The reaction of compound with diazotized 3-amino-5-phenylpyrazole and diazotized 3-amino-4-phenylpyrazole in ethanol containing sodium acetate at 0–5 °C yielded products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the compounds was reported as yellow crystals from ethanol, with a melting point of 195–197 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

This compound is utilized in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine, which are achieved by cyclization with 1,3-diketones or malondialdehyde derivatives . These derivatives are significant due to their structural analogy to purine bases, which are fundamental components of DNA and RNA.

Anticancer Agent Development

Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a precursor in the design of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives. These compounds have shown promising antiproliferative activities against various cancer cell lines, including gastric cancer cells MGC-803, by suppressing the ERK signaling pathway .

Cyclization Reactions

The compound is involved in cyclization reactions that lead to the formation of 3-substituted imidazo[1,5-a]-pyrimidines. This process includes the in situ generation of 1H-imidazol-4(5)-amine followed by condensation with malondialdehydes .

Selective Hydrogenation Studies

Researchers have investigated the selective hydrogenation of ethyl imidazo[1,5-a]-pyrimidine-3-carboxylate using hydrogen over palladium on carbon (Pd/C). This study is crucial for understanding the chemical behavior under reductive conditions and for the synthesis of reduced pyrimidine derivatives .

Recyclization into 3H-imidazo[4,5-b]pyridine Derivatives

Under acidic conditions, ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo recyclization into 3H-imidazo[4,5-b]pyridine derivatives. This transformation is a novel version of the Dimroth rearrangement, which is significant for the development of new heterocyclic compounds .

Inhibitors for Rheumatoid Arthritis

Imidazo[1,5-a]pyrimidine derivatives, synthesized from ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, have been evaluated as potential p38 mitogen-activated protein kinase inhibitors. These inhibitors are being researched for the treatment of rheumatoid arthritis .

Antibacterial Agents

Due to the structural similarity to purine bases, the derivatives of ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate are also being explored as antibacterial agents. This application is particularly important in the search for new antibiotics .

GABA Receptor Agonists

Some derivatives are nonbenzodiazepine GABA receptor agonists. These compounds are important for their potential therapeutic applications in treating conditions like anxiety without the side effects associated with benzodiazepines .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-3-17-11(16)8-6-13-10-4-7(2)14-15(10)9(8)5-12/h4,6H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHRSXSCQOVZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

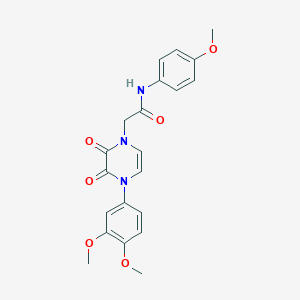

![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)

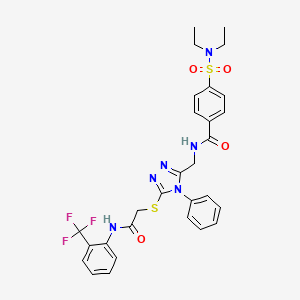

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)

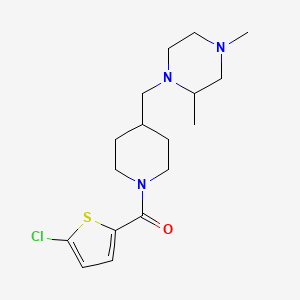

![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)

![4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine](/img/structure/B2583933.png)

![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)